REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[C:4](=[CH:9][C:10]1[C:11]([CH:16]2[CH2:18][CH2:17]2)=[N:12][CH:13]=[CH:14][CH:15]=1)[CH2:5][C:6]([OH:8])=O.[C:20]([O-])(=[O:22])[CH3:21].[Na+]>CC(O)=O>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:10]2[C:15]([CH:14]=[CH:13][N:12]=[C:11]2[CH:16]2[CH2:18][CH2:17]2)=[C:6]([O:8][C:20](=[O:22])[CH3:21])[CH:5]=1)=[O:19] |f:1.2|
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Name
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2-[1-(2-Cyclopropyl-pyridin-3-yl)-methylidene]-succinic acid 1-methyl ester
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Quantity
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18.9 g
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Type
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reactant
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Smiles
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COC(C(CC(=O)O)=CC=1C(=NC=CC1)C1CC1)=O
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Name
|
|
Quantity
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5.94 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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155 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CONCENTRATION
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Details
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the mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (hexane/EtOAc=10/0 to 6/4)
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Name
|
|
Type
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product
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Smiles
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COC(=O)C1=CC(=C2C=CN=C(C2=C1)C1CC1)OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |